D-Alanine methyl ester hydrochloride
Overview
Description
D-Alanine methyl ester hydrochloride: is an organic compound with the molecular formula C4H10ClNO2 . It is a derivative of D-Alanine, an amino acid, and is commonly used as a building block in peptide synthesis . This compound appears as a white crystalline solid and is soluble in water, methanol, and other organic solvents .
Mechanism of Action
Target of Action
D-Alanine methyl ester hydrochloride, also known as H-D-Ala-OMe.HCl or Methyl D-alaninate hydrochloride, is primarily used as a building block for the preparation of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions, acting as hormones, neurotransmitters, and cell signaling factors.
Mode of Action
The compound interacts with its targets by being incorporated into peptide chains during synthesis . As a derivative of D-Alanine, it can mimic the natural amino acid’s interactions with enzymes and other proteins. This allows it to influence the structure and function of the resulting peptides.
Pharmacokinetics
As a small, water-soluble molecule , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical pathways it participates in.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the hydration levels of the environment. Furthermore, it should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Alanine methyl ester hydrochloride can be synthesized through the esterification of D-Alanine with methanol in the presence of hydrochloric acid. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route for the esterification of amino acids . The reaction typically proceeds as follows:
D-Alanine+Methanol+HCl→D-Alanine methyl ester hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of gaseous hydrochloric acid or other protic acids like sulfuric acid and p-toluenesulfonic acid . These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: D-Alanine methyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield D-Alanine and methanol.
Peptide Bond Formation: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the esterification process.
Trimethylchlorosilane (TMSCl): Facilitates the esterification reaction at room temperature.
Methanol: Acts as the solvent and reactant in the esterification process.
Major Products Formed:
D-Alanine: Formed through the hydrolysis of this compound.
Peptides: Formed through peptide bond formation with other amino acids.
Scientific Research Applications
Chemistry: D-Alanine methyl ester hydrochloride is widely used as a building block in the synthesis of peptides and other complex organic molecules .
Biology: In biological research, it serves as a chiral source and is used in the study of enzyme mechanisms and protein structures .
Medicine: The compound is used in medicinal chemistry for the development of pharmaceuticals and as an intermediate in the synthesis of various drugs .
Industry: In the industrial sector, it is used in the production of polymers and other materials that require chiral building blocks .
Comparison with Similar Compounds
- L-Alanine methyl ester hydrochloride
- D-Phenylalanine methyl ester hydrochloride
- L-Phenylalanine methyl ester hydrochloride
Comparison: D-Alanine methyl ester hydrochloride is unique due to its specific chirality (D-form) and its application in the synthesis of peptides with specific stereochemistry . Compared to its L-form counterpart, it provides different stereochemical properties, which are crucial in the synthesis of certain peptides and proteins . The phenylalanine derivatives, on the other hand, offer aromatic side chains, which are useful in different contexts of peptide and pharmaceutical synthesis .
Properties
IUPAC Name |
methyl (2R)-2-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKFAFDFHZKPI-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14316-06-4 | |
Record name | D-Alanine, methyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14316-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl D-alaninate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl D-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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